Chlorohydroaspyrone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(2R,3S)-5-[(1R,2S)-1-chloro-2-hydroxypropyl]-3-hydroxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H13ClO4/c1-4(11)8(10)6-3-7(12)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8-/m0/s1 |
InChI Key |
IIYOOZPJDRONSJ-JJJMYNALSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]([C@H](C)O)Cl)O |
Canonical SMILES |
CC1C(C=C(C(=O)O1)C(C(C)O)Cl)O |
Synonyms |
chlorohydroaspyrone A |
Origin of Product |
United States |
Origin and Isolation of Chlorohydroaspyrone a
Fungal Bioprospecting and Source Organisms
The quest for new bioactive molecules has increasingly turned to the microbial world, particularly fungi, which are known for their ability to produce a vast array of secondary metabolites.
Marine environments harbor a diverse range of fungi that have adapted to unique and often extreme conditions. academicjournals.org These fungi represent a promising and largely untapped resource for the discovery of new chemical entities with potential therapeutic applications. acs.orgjapsonline.com The isolation of Chlorohydroaspyrone A is a direct result of bioprospecting efforts focused on these marine-derived microorganisms. acs.orgacs.orgnih.gov
The primary fungal producer of this compound has been identified as a species belonging to the genus Exophiala. acs.orgacs.orgnih.gov Exophiala are known as black yeast-like fungi and are commonly found in various environments, including decaying wood and soil. mdpi.comadelaide.edu.au The specific strain responsible for producing this compound was isolated from a marine source, highlighting the chemical diversity within this genus. acs.orgacs.orgnih.gov
The producing fungus, Exophiala sp., was isolated from the surface of the marine sponge Halichondria panicea. acs.org This sponge, commonly known as the bread-crumb sponge, is widespread in the North Atlantic and provides a habitat for a diverse community of microorganisms. mdpi.comsealifebase.se The symbiotic or associative relationships between sponges and their microbial inhabitants are a rich area of study for natural product discovery. nih.govnih.gov
Further research has identified another fungal species, Aspergillus ochraceus, as a producer of this compound. frontiersin.orgnih.govmdpi.com Aspergillus ochraceus is a widely distributed fungus, found in various terrestrial and marine environments, including soil and decaying vegetation. nih.govmdpi.com This discovery indicates that the biosynthetic capability to produce this compound is not limited to a single fungal genus.
Aspergillus ochraceus strains capable of producing this compound have been isolated from the rhizospheric soil of mangrove plants. frontiersin.orgnih.govmdpi.comnih.gov The rhizosphere, the soil region directly influenced by root secretions, is a complex and dynamic environment that supports a unique microbial community. academicjournals.orgfrontiersin.orgbioflux.com.ro Mangrove ecosystems, in particular, are known for their biodiversity and are considered hotspots for discovering novel microorganisms and their metabolites. researchgate.net
Mycological Cultivation and Fermentation Strategies
The production of this compound for further study and potential applications relies on the successful cultivation of the producing fungal strains in the laboratory. This involves optimizing various physical and chemical parameters to encourage the growth of the fungus and the biosynthesis of the desired compound.
For the Exophiala sp. isolated from the marine sponge, a specific culture medium was used. The fungus was cultured in a static liquid medium for three weeks at 29°C. acs.org The medium consisted of soytone, soluble starch, and seawater, providing the necessary nutrients for fungal growth and secondary metabolite production. acs.org The general approach to fungal fermentation can vary, with options for both submerged and solid-state fermentation, depending on the fungal species and the target metabolite. researchgate.netnih.govresearchgate.net Optimization of factors such as carbon and nitrogen sources, mineral salts, pH, and temperature is crucial for maximizing the yield of the desired compound. researchgate.netmedcraveonline.com
Table 1: Fungal Producers and Their Origin
| Compound | Producing Organism | Source of Isolation |
|---|---|---|
| This compound | Exophiala sp. | Surface of the marine sponge Halichondria panicea acs.org |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Aspyrone (B94758) |
| Asperlactone (B158665) |
Optimization of Growth Conditions for Producer Fungi
Fungal growth and metabolite production are influenced by several physical and chemical factors. For fungi of the Aspergillus genus, which includes known producers of this compound, these parameters are crucial. Key factors include temperature, pH, and nutrient availability.
Most fungi, including various Aspergillus species, exhibit optimal growth in warm and humid environments. quora.com The ideal temperature for many species falls within the range of 20°C to 30°C. quora.com Mycotoxin production, which is a form of secondary metabolism, often occurs optimally between 15°C and 25°C. mdpi.comnih.gov
The pH of the culture medium is another critical variable. Most molds grow well in slightly acidic conditions, with a pH range of 3 to 7 being common. quora.com Some species, like Aspergillus niger, can tolerate more acidic environments, down to a pH of 2.0. quora.com For many Aspergillus species, the optimal pH for sporulation, which is often linked to secondary metabolite production, is between 5 and 7. jmb.or.kr
Table 1: General Optimized Growth Conditions for Aspergillus Species
| Parameter | Optimal Range | Notes |
| Temperature | 20°C - 30°C | Growth can occur outside this range, but this is optimal for many species. quora.commdpi.com |
| pH | 5.0 - 7.0 | Most species prefer slightly acidic to neutral conditions for optimal growth and metabolite production. quora.comjmb.or.krijcmas.com |
| Aeration | Required | Nearly all molds, including Aspergillus, are aerobic and require oxygen for growth. quora.com |
| Nutrients | Carbon & Nitrogen | Glucose is a commonly used carbon source, while various organic and inorganic nitrogen sources can be utilized. ijcmas.com |
Large-Scale Culture Methodologies
To obtain sufficient quantities of this compound for analysis and research, large-scale fermentation of the producer fungus is necessary. Submerged fermentation (SmF) is a widely used industrial method for cultivating fungi for metabolite production due to its scalability and the control it offers over environmental parameters. biorxiv.org
This process involves growing the fungus in a liquid nutrient broth within bioreactors, which can range in size from a few liters to several thousand. For example, a large-scale culture of Aspergillus terreus involved static fermentation in 21 liters of Potato Dextrose Broth (PDB) for 40 days at room temperature to produce another secondary metabolite. nih.gov Other research details the scaling up of Aspergillus fumigatus cultures from 250 mL flasks to 2 L and 20 L bioreactors. biorxiv.org A standard approach often involves preparing an inoculum in a smaller volume and then transferring it to the large-scale bioreactor for the main fermentation phase. biorxiv.org
Table 2: Examples of Large-Scale Fungal Culture Parameters
| Fungus Species | Culture Volume | Medium | Incubation Time | Temperature | Reference |
| Aspergillus terreus S020 | 21 L | Potato Dextrose Broth (PDB) | 40 days | Room Temperature | nih.gov |
| Aspergillus fumigatus | 2 L & 20 L | Xylose-based medium | Not specified | 30°C | biorxiv.org |
| Aspergillus fumigatus | 2 L | Potato Dextrose Broth (PDB) | Not specified | Not specified | mdpi.com |
Chromatographic and Extraction Methodologies for Purification
Following large-scale fermentation, the target compound must be extracted from the culture and purified from a complex mixture of other metabolites.
Solvent Extraction Techniques
Solvent extraction is the primary method used to recover secondary metabolites from the fungal culture. The process typically begins with the separation of the fungal mycelia from the liquid culture broth via filtration. nih.gov The broth and/or the mycelia are then extracted with an organic solvent.
Ethyl acetate (B1210297) is a very common solvent for this purpose because it is effective at extracting a wide range of semi-polar organic compounds from the aqueous culture broth. nih.govresearchgate.netpjmhsonline.comscispace.com The extraction is usually performed using a liquid-liquid separation technique in a separating funnel, where the culture filtrate is mixed with an equal volume of ethyl acetate. scispace.comjapsonline.com After agitation, the layers are allowed to separate, and the organic phase containing the metabolites is collected. scispace.com This process is often repeated multiple times to ensure complete extraction. nih.gov The combined organic extracts are then concentrated using a rotary evaporator to yield a crude extract. scispace.com
Table 3: Solvents Used in the Extraction of Fungal Metabolites
| Solvent | Polarity | Common Use |
| Ethyl Acetate | Polar aprotic | Primary solvent for extracting a broad range of metabolites from culture broth. nih.govresearchgate.netpjmhsonline.comscispace.com |
| Chloroform | Relatively non-polar | Used sequentially or as an alternative to extract different classes of compounds. researchgate.netsmujo.id |
| Methanol | Polar protic | Often used to extract metabolites from the fungal mycelia. nih.govpjmhsonline.com |
| Petroleum Ether | Non-polar | Used to remove highly non-polar compounds like fats and oils. researchgate.net |
Silica (B1680970) Gel Flash Chromatography for Metabolite Isolation
The crude extract obtained from solvent extraction contains a mixture of many different compounds. Silica gel flash chromatography is a standard and essential technique for purifying this mixture to isolate individual metabolites like this compound. scielo.brnih.govnih.gov
In this method, the crude extract is loaded onto a column packed with silica gel. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel stationary phase. dagonuniversity.edu.mm
Typically, a gradient elution is employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. nih.gov This allows for the sequential elution of compounds with increasing polarity. Fractions are collected at the column outlet and analyzed, often by Thin Layer Chromatography (TLC), to identify which ones contain the desired compound in a pure form. nih.govdagonuniversity.edu.mm
Table 4: Example Solvent Systems for Silica Gel Chromatography of Fungal Extracts
| Solvent System (Mobile Phase) | Ratio | Application |
| Chloroform / Methanol | Gradient (e.g., 100:0 to 0:100) | A common system for separating compounds with a wide range of polarities. nih.gov |
| Hexane / Ethyl Acetate | Gradient or isocratic | Used for separating less polar to moderately polar compounds. nih.govdagonuniversity.edu.mm |
| Benzene / Acetone | 8:2 | Used for developing TLC plates to monitor column separation. dagonuniversity.edu.mm |
Structural Elucidation and Stereochemical Assignment of Chlorohydroaspyrone a
Advanced Spectroscopic Characterization Techniques
The planar structure and relative stereochemistry of Chlorohydroaspyrone A were established by extensive analysis of its spectroscopic data. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were instrumental in piecing together the molecular framework. acs.org
The proton and carbon NMR data provided the foundational information for the carbon skeleton and the placement of protons. The HMBC experiment was particularly insightful, revealing long-range correlations between protons and carbons, which helped to connect the different structural fragments. For instance, correlations observed in the HMBC spectrum were key to establishing the connectivity of the pyrone ring system and the side chain. acs.org
The relative stereochemistry of the molecule was largely deduced from the analysis of proton-proton coupling constants (J-values) and NOESY data. A significant finding was the coupling constant between the protons on C-8 and C-9 (J H8-H9) of 6.5 Hz. This value is indicative of a trans relationship between these two protons, which defined the relative orientation of the chlorine and hydroxyl groups on the side chain. acs.org NOESY experiments further corroborated the spatial relationships between different protons within the molecule, providing a comprehensive picture of its conformation in solution.
| Technique | Observation | Inference |
|---|---|---|
| 1H NMR | Chemical shifts and multiplicities of all protons. | Provides information on the electronic environment and neighboring protons for each hydrogen atom. |
| 13C NMR | Chemical shifts of all carbon atoms. | Identifies the number of unique carbons and their functional groups (e.g., carbonyls, olefins, alkyls). |
| HMQC | Correlations between directly bonded protons and carbons. | Assigns protons to their corresponding carbon atoms. |
| HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Establishes the connectivity of the carbon skeleton. |
| NOESY | Correlations between protons that are close in space. | Determines the spatial arrangement and relative stereochemistry of the molecule. |
| J-Coupling | JH8-H9 = 6.5 Hz | Indicates a trans relationship between H-8 and H-9. acs.org |
Determination of Absolute Stereochemistry of this compound
While relative stereochemistry describes the orientation of substituents with respect to each other within a molecule, the determination of the absolute configuration defines their precise arrangement in three-dimensional space. For this compound, the absolute stereostructure was conclusively determined to be (8R,9S)-8-chloro-9-hydroxy-8,9-deoxyaspyrone. acs.org This assignment was achieved through a combination of spectroscopic analysis and chemical reactions. The trans relationship between H-8 and H-9, as established by the J-coupling constant, was a critical piece of evidence in this determination. acs.org
Stereochemical Relationship to Related Aspyrone (B94758) Derivatives (e.g., Chlorohydroaspyrone B)
This compound was co-isolated with a related compound, Chlorohydroaspyrone B. acs.org Spectroscopic analysis revealed that Chlorohydroaspyrone B is a regioisomer of this compound, with the positions of the chlorine and hydroxyl groups on the side chain swapped. The structure of Chlorohydroaspyrone B was identified as 9-chloro-8-hydroxy-8,9-deoxyaspyrone. acs.org
Similar to this compound, the relative stereochemistry of Chlorohydroaspyrone B was elucidated using vicinal proton-proton coupling constants and NOE difference spectroscopy. This comparative analysis highlighted the subtle yet significant structural differences between these two closely related natural products. acs.org
Differentiation from Epimeric Forms (e.g., 8-epimer)
The stereochemical integrity of this compound is crucial to its identity. Epimers are stereoisomers that differ in configuration at only one stereocenter. The 8-epimer of this compound would have the opposite configuration at the C-8 position. The differentiation between this compound and its epimeric forms is readily achievable through NMR spectroscopy.
A key distinguishing feature is the coupling constant between H-8 and H-9. As previously mentioned, the trans relationship in this compound results in a J H8-H9 of 6.5 Hz. acs.org In contrast, a synthetic product corresponding to the cis isomer, which would be an epimer, exhibited a smaller coupling constant of J H8-H9 = 4.5 Hz. acs.org This marked difference in the coupling constant provides a clear and unambiguous method to distinguish between the natural product and its epimeric forms.
Biosynthetic Pathways and Precursors of Chlorohydroaspyrone a
Polyketide Synthase-Mediated Biogenesis of the Aspyrone (B94758) Skeleton
The core structure of Chlorohydroaspyrone A, the aspyrone skeleton, is assembled by a Type I iterative polyketide synthase (PKS). This large, multifunctional enzyme complex catalyzes the sequential condensation of small carboxylic acid units, a process that shares mechanistic similarities with fatty acid biosynthesis. rsc.orgelectronicsandbooks.com
The biosynthesis commences with a starter unit, typically acetyl-CoA, which is loaded onto the PKS. This is followed by a series of chain extension steps, each involving the addition of a malonyl-CoA extender unit. psu.edu The growing polyketide chain remains tethered to the acyl carrier protein (ACP) domain of the PKS throughout the synthesis.
Research on the biosynthesis of aspyrone in Aspergillus melleus has provided significant insights into this process. rsc.org Studies utilizing isotopically labeled precursors have demonstrated that the aspyrone PKS resembles a fatty acid synthase in its operational mode. rsc.org The intact incorporation of N-acetylcysteamine thioesters of various lengths has supported the hypothesis of a processive mechanism, where the intermediates remain bound to the enzyme complex. rsc.org
The initial steps of chain extension on the aspyrone PKS involve the formation of thioesters of acetoacetic acid and (R)-3-hydroxybutyric acid as enzyme-bound intermediates. researchgate.net This indicates that after each condensation reaction, the resulting β-keto group can be selectively reduced to a hydroxyl group by a ketoreductase (KR) domain within the PKS. Further processing by dehydratase (DH) and enoylreductase (ER) domains can lead to the formation of double bonds and saturated carbons, respectively, though the aspyrone pathway involves specific patterns of reduction.
Proposed Enzymatic Halogenation and Hydroxylation Mechanisms
Following the synthesis of the aspyrone polyketide backbone, a series of post-PKS tailoring reactions occur to yield the final structure of this compound. These crucial steps include chlorination and hydroxylation, which are catalyzed by specific enzymes. While the precise enzymes for this compound biosynthesis have not been definitively characterized, the mechanisms can be inferred from studies of other fungal polyketide biosynthetic pathways.
The introduction of a chlorine atom is typically catalyzed by a halogenase enzyme. nih.gov Fungal genomes, including those of Aspergillus species, are known to contain genes encoding for these enzymes. nih.gov Flavin-dependent halogenases are a common class of these enzymes in bacteria and fungi. They utilize a flavin cofactor (FAD), which, in its reduced form (FADH2), reacts with molecular oxygen and a chloride ion to generate a reactive chlorinating species, likely hypochlorous acid (HOCl), within the enzyme's active site. nih.govst-andrews.ac.uk This species then electrophilically attacks the electron-rich polyketide substrate at a specific position, dictated by the enzyme's binding pocket. Another class of halogenases found in fungi are non-heme iron-dependent halogenases, which can chlorinate unactivated carbon centers through a radical-based mechanism. springernature.com
Hydroxylation reactions in fungal polyketide biosynthesis are commonly carried out by cytochrome P450 monooxygenases. nih.gov These enzymes utilize a heme cofactor and molecular oxygen to introduce a hydroxyl group onto the substrate. The reaction cycle involves the activation of oxygen and the transfer of one oxygen atom to the substrate, while the other is reduced to water. The regioselectivity and stereospecificity of the hydroxylation are tightly controlled by the enzyme's active site architecture. nih.gov In the biosynthesis of some complex polyketides, hydroxylation can be a critical step that precedes or follows other modifications like halogenation. frontiersin.org
Elucidation of Biosynthetic Intermediates and Related Compounds
The study of natural products isolated from the same microbial source often provides clues about a biosynthetic pathway. In the case of this compound, several related compounds have been co-isolated, suggesting they are either precursors, shunt products, or derivatives of a common biosynthetic pathway. These include aspyrone, the unchlorinated parent compound, and asperlactone (B158665).
Aspyrone and asperlactone are pentaketide (B10854585) metabolites also produced by Aspergillus melleus and Aspergillus ochraceus. psu.edunih.gov Isotopic labeling studies have established the origins of all oxygen atoms in aspyrone and asperlactone, suggesting a biosynthetic pathway that involves epoxide-mediated rearrangement and ring closure reactions of a linear polyketide precursor. researchgate.net The co-occurrence of these compounds with this compound strongly implies that an aspyrone-like molecule is a late-stage intermediate that undergoes subsequent chlorination and hydroxylation to yield this compound.
Chemical Synthesis and Derivatization of Chlorohydroaspyrone a
Total Synthesis Approaches to Chlorohydroaspyrone A
The total synthesis of this compound has been achieved through a direct conversion from its precursor, aspyrone (B94758). A pivotal study reported the isolation of Chlorohydroaspyrones A and B from the marine-derived fungus Exophiala sp. and subsequently described a synthetic route to this compound. acs.org The synthesis commences with aspyrone, which is treated with 37% hydrochloric acid. This reaction yields this compound along with its 8-epimer as the primary products. acs.org This process represents a late-stage halogenation, effectively transforming the epoxide moiety of aspyrone into a chlorohydrin.
The first total synthesis of the closely related parent compound, aspyrone, was a significant achievement that enabled access to derivatives like this compound. tandfonline.com This synthesis of optically active aspyrone started from carbohydrate precursors. A key step in this synthesis involves the highly diastereoselective addition of a tetrahydropyranone enolate to a 2-tosyloxy-aldehyde, which is followed by an in situ formation of the crucial epoxide ring. tandfonline.com
Table 1: Key Synthetic Transformations
| Starting Material | Reagents and Conditions | Product(s) | Reference |
|---|---|---|---|
| Aspyrone | 37% HCl | This compound, 8-epi-Chlorohydroaspyrone A | acs.org |
Chemoenzymatic Synthetic Strategies for Aspyrone Analogs
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful approach for constructing complex natural products and their analogs. nih.govmonash.edu While a specific chemoenzymatic total synthesis of this compound has not been detailed in the literature, the principles of this strategy are highly applicable. Enzymes can be employed to create key chiral synthons or to perform stereoselective transformations that are challenging to achieve through purely chemical means. monash.edu For instance, lipases could be used for the kinetic resolution of racemic intermediates, or oxidoreductases could be employed for stereospecific reductions of keto groups within the aspyrone scaffold. The biosynthesis of aspyrone itself involves a polyketide synthase (PKS), highlighting the natural precedent for enzymatic control in the formation of this structural class. ajol.inforesearchgate.net Future synthetic efforts may leverage isolated enzymes or engineered microorganisms to produce aspyrone or its precursors, which could then be chemically converted to this compound and other derivatives.
Synthetic Routes to Stereoisomers and Structural Analogs
The control of stereochemistry is a central theme in the synthesis of aspyrone-type molecules. During the synthesis of this compound from aspyrone, an epimer at the C-8 position is also formed, demonstrating that the reaction is not completely stereospecific under the reported conditions. acs.org This provides access to a diastereomer of the natural product for biological evaluation.
The total synthesis of aspyrone itself was designed to be stereocontrolled, yielding the natural (5S, 6R, 1'S, 2'S) configuration. tandfonline.com By modifying the chiral precursors or reagents in such a synthesis, it is possible to access other stereoisomers. The synthesis of various stereoisomers of related natural products has been a common strategy to establish structure-activity relationships. nih.gov
Furthermore, the synthesis of structural analogs allows for the exploration of the chemical space around the natural product. For example, the synthesis of alternapyrone, another polyketide with a similar pyrone core, demonstrates how different building blocks can be assembled to create related structures. mdpi.com
Table 2: Examples of Synthesized Stereoisomers and Analogs
| Compound | Synthetic Approach | Key Feature | Reference |
|---|---|---|---|
| 8-epi-Chlorohydroaspyrone A | HCl treatment of aspyrone | Diastereomer of this compound | acs.org |
| (+)-Aspyrone | Total synthesis from carbohydrate precursors | Natural enantiomer | tandfonline.com |
Semisynthetic Modifications for Structural Diversification and Exploration
Semisynthesis, the chemical modification of a natural product, is a valuable tool for generating novel derivatives and probing the molecule's functional groups. dntb.gov.ua The conversion of aspyrone to this compound via HCl treatment is a clear example of a semisynthetic modification. acs.org
Further diversification of the aspyrone scaffold has been demonstrated through the creation of circumdatin-aspyrone conjugates. nih.gov In this work, the epoxide ring of aspyrone undergoes a nucleophilic addition by 2-hydroxycircumdatin C, a quinazoline-containing natural product. This reaction results in the formation of new hybrid molecules, ochrazepines A-D, which possess a significantly more complex architecture. nih.govmdpi.com This strategy highlights the reactivity of the epoxide moiety as a handle for introducing structural diversity. Such modifications can lead to compounds with altered biological activities or physicochemical properties. researchgate.net
Preclinical Pharmacological Investigations of Chlorohydroaspyrone a
In Vitro Antimicrobial Activity Profiling
Assessment Against Gram-Positive Bacterial Strains (Staphylococcus aureus, Methicillin-Resistant S. aureus, Multidrug-Resistant S. aureus)
Chlorohydroaspyrone A, a natural compound isolated from the marine-derived fungus Exophiala sp., has demonstrated notable antibacterial properties against various strains of Staphylococcus aureus. nih.govvulcanchem.com This includes activity against not only the standard susceptible strains but also against those that have developed resistance to conventional antibiotics, such as Methicillin-Resistant S. aureus (MRSA) and Multidrug-Resistant S. aureus (MDR-SA). nih.govvulcanchem.com
The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium. Research has shown that this compound exhibits a mild antibacterial effect against these challenging Gram-positive pathogens. nih.gov Specifically, the MIC value for Staphylococcus aureus was recorded at 62.5 µg/mL. nih.gov For the more resilient strains, namely MRSA and MDR-SA, a higher concentration of 125 µg/mL was required to inhibit their growth. nih.gov
These findings suggest that while this compound may not be as potent as some commercially available antibiotics, its ability to act against resistant strains highlights its potential as a foundational compound for the development of new antibacterial agents. vulcanchem.com
Table 1: In Vitro Antimicrobial Activity of this compound against Staphylococcus aureus Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 nih.gov |
| Methicillin-Resistant S. aureus (MRSA) | 125 nih.gov |
| Multidrug-Resistant S. aureus (MDR-SA) | 125 nih.govvulcanchem.com |
Evaluation Against Aquatic Pathogenic Bacteria (Aeromonas hydrophila, Vibrio anguillarum, Vibrio harveyi)
In addition to its effects on human pathogens, this compound has been evaluated for its activity against bacteria that are pathogenic to aquatic organisms. Studies involving the fungus Aspergillus ochraceus MA-15, isolated from the rhizospheric soil of a mangrove plant, have identified this compound as a metabolite with significant antimicrobial properties against several key aquatic pathogens. nih.govscielo.br
Specifically, this compound has shown inhibitory activity against Aeromonas hydrophila, Vibrio anguillarum, and Vibrio harveyi. nih.govscielo.brscielo.br The MIC values for these bacteria were determined to be 16 µg/mL for A. hydrophila, 32 µg/mL for V. anguillarum, and 16 µg/mL for V. harveyi. nih.gov These findings indicate a notable level of activity against these pathogens, which are known to cause significant diseases in aquatic environments. nih.govscielo.br
Table 2: In Vitro Antimicrobial Activity of this compound against Aquatic Pathogenic Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Aeromonas hydrophila | 16 nih.gov |
| Vibrio anguillarum | 32 nih.gov |
| Vibrio harveyi | 16 nih.gov |
Comparative Antimicrobial Spectrum and Potency Analysis
This compound is part of a family of related aspyrone (B94758) derivatives, including Chlorohydroaspyrone B, aspyrone, asperlactone (B158665), and penicillic acid, which have been isolated from the same fungal sources. nih.govvulcanchem.com Comparative analysis of their antimicrobial activities reveals variations in their spectrum and potency.
For instance, this compound and its close relative, Chlorohydroaspyrone B, exhibit similar mild antibacterial activity against S. aureus, MRSA, and MDR-SA. nih.gov Specifically, this compound showed MIC values of 62.5 µg/mL for S. aureus and 125 µg/mL for both MRSA and MDR-SA. nih.gov In comparison, Chlorohydroaspyrone B had an MIC of 62.5 µg/mL for both S. aureus and MRSA, and 125 µg/mL for MDR-SA. nih.gov
When evaluated against aquatic pathogens, this compound demonstrated MIC values of 16 µg/mL, 32 µg/mL, and 16 µg/mL against A. hydrophila, V. anguillarum, and V. harveyi, respectively. nih.gov The structural similarities and differences among these related compounds provide valuable insights into the structure-activity relationships within this class of natural products, which can guide future efforts in developing more potent antimicrobial agents. vulcanchem.com
In Vitro Antioxidant Activity Assessment
Free Radical Scavenging Assays
The antioxidant potential of this compound has been investigated through free radical scavenging assays. One of the most common methods for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov This assay measures the ability of a compound to donate an electron to the stable DPPH free radical, thus neutralizing it. mdpi.com The reduction of the DPPH radical is observed as a change in color, which can be measured spectrophotometrically. nih.gov While specific quantitative data for this compound in DPPH assays is not extensively detailed in the provided context, the general methodology is well-established for evaluating the free radical scavenging capacity of natural products. nih.govscirp.org
Modulation of Oxidative Stress Biomarkers
The antioxidant activity of compounds like this compound can also be assessed by their ability to modulate biomarkers of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects. nih.gov Antioxidants can mitigate this by scavenging these free radicals, thereby protecting cells from damage. nih.gov The evaluation of a compound's effect on oxidative stress biomarkers provides insight into its potential protective mechanisms. While direct studies on this compound's modulation of specific oxidative stress biomarkers are not detailed in the available information, its demonstrated free radical scavenging capability suggests a potential role in reducing oxidative stress.
In Vitro Anticancer Biological Evaluations
While this compound was initially identified and characterized based on its antibacterial properties, comprehensive studies detailing its specific anticancer activities are limited in publicly available literature. However, to understand the potential of this class of compounds, the cytotoxic effects of its parent compound, aspyrone, have been evaluated against a wide range of human cancer cell lines.
Inhibition of Cancer Cell Line Proliferation
The parent compound of the aspyrone class, aspyrone, has demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. In a comprehensive study, aspyrone was tested against a panel of 26 cancer cell lines, showing potent inhibitory activity against 16 of them, with half-maximal inhibitory concentration (IC₅₀) values ranging from 2.54 to 9.79 μM. nih.gov The epoxide moiety in the aspyrone structure is suggested to contribute to this cytotoxicity, potentially through the alkylation of DNA or proteins within the cancer cells. nih.gov
The most significant inhibition was observed in cell lines originating from diverse cancer types, including leukemia, melanoma, and cancers of the lung, colon, and breast. The detailed IC₅₀ values for the responsive cancer cell lines are presented below.
Table 1: In Vitro Cytotoxicity of Aspyrone Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| NCI-H226 | Non-Small Cell Lung Cancer | 2.54 |
| SK-MEL-2 | Melanoma | 3.19 |
| SR | Leukemia | 3.73 |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.29 |
| HOP-92 | Non-Small Cell Lung Cancer | 4.41 |
| OVCAR-3 | Ovarian Cancer | 4.50 |
| EKVX | Non-Small Cell Lung Cancer | 4.54 |
| SF-295 | Glioblastoma | 4.63 |
| A549/ATCC | Non-Small Cell Lung Cancer | 4.90 |
| COLO 205 | Colon Cancer | 5.23 |
| MDA-MB-231/ATCC | Breast Cancer | 5.37 |
| SNB-75 | CNS Cancer | 5.86 |
| DU-145 | Prostate Cancer | 6.09 |
| K-562 | Leukemia | 6.48 |
| UO-31 | Renal Cancer | 7.91 |
| PC-3 | Prostate Cancer | 9.79 |
Data sourced from a study evaluating the cytotoxic activity of aspyrone using a Cell Titer Glo (CTG) assay. nih.gov
These findings for the parent compound highlight the potential of the aspyrone chemical scaffold as a source for anticancer agents. However, it is important to note that specific data for this compound itself are not present in the reviewed scientific literature.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial mechanism that cancer therapeutics often exploit to eliminate malignant cells. nih.govnih.gov This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.govmdpi.com
While the induction of apoptosis is a common mechanism for anticancer compounds, specific studies detailing the apoptotic effects of this compound on cancer cells have not been identified in the available literature. Research on other metabolites produced by fungi of the Exophiala genus, the same genus from which this compound was isolated, has shown evidence of apoptosis induction. For instance, a biosurfactant produced by Exophiala dermatitidis was observed to cause cell shrinkage, membrane blebbing, and DNA fragmentation in HeLa and U937 cancer cells, all hallmarks of apoptosis. researchgate.netresearchgate.net This suggests that metabolites from this fungal genus have the potential to trigger apoptotic pathways. Nevertheless, direct experimental evidence and mechanistic studies for this compound are required to confirm its ability to induce apoptosis and to elucidate the specific pathways involved.
Broader Biological Activities of the Aspyrone Class
The aspyrone class of polyketide fungal metabolites encompasses a range of compounds that exhibit diverse biological activities beyond antibacterial effects. These activities include antifungal properties and modulation of key viral enzymes.
Antifungal Properties
The aspyrone chemical structure is associated with notable antifungal activity. targetmol.com Aspyrone itself, first isolated from Aspergillus melleus, has been characterized as an antifungal agent. targetmol.comnih.gov Various derivatives and related compounds within this class also demonstrate the ability to inhibit the growth of pathogenic fungi. researchgate.netnih.govfrontiersin.org This broad-spectrum activity suggests that the aspyrone scaffold could be a valuable starting point for the development of new antifungal therapeutics, which are critically needed due to the rise of resistant fungal strains. nih.govnih.gov
Other Enzyme Modulatory Effects (e.g., HIV-1 integrase activity of related derivatives)
A significant enzyme modulatory effect reported for the aspyrone class is the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) integrase. targetmol.com This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, making it a critical target for antiretroviral therapy. nih.govnih.gov
The parent compound, aspyrone, has been shown to inhibit HIV-1 integrase with a half-maximal inhibitory concentration (IC₅₀) of 10 μM. targetmol.com This inhibitory action on a key retroviral enzyme highlights a therapeutic potential for aspyrone derivatives that is distinct from their antimicrobial activities. The development of derivatives could lead to more potent and selective HIV-1 integrase inhibitors. nih.gov
Mechanism of Action Studies for Chlorohydroaspyrone a
Identification of Molecular Targets and Cellular Pathways
Chlorohydroaspyrone A has demonstrated mild antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) variants. The minimum inhibitory concentration (MIC) values indicate its potential to interfere with essential bacterial processes. For S. aureus, the MIC is 62.5 µg/mL, while for MRSA and MDRSA, it is 125 µg/mL nih.gov.
While the exact molecular targets of this compound have not been definitively identified, the mechanisms of other antibacterial pyrones offer valuable insights. For instance, pseudopyronines A and B, which are structurally related, are thought to exert their antibacterial effects against Bacillus subtilis through selective membrane disruption and the inhibition of the fatty-acid synthase (FAS) II pathway nih.gov. This suggests that this compound might share a similar mode of action, potentially targeting bacterial cell membranes or key enzymes involved in fatty acid biosynthesis.
The cellular pathways affected by this compound are likely those crucial for bacterial survival and proliferation. Disruption of cell membrane integrity would lead to a loss of essential ions and molecules, while inhibition of fatty acid synthesis would impede the formation of new cell membranes, ultimately leading to bacterial cell death. Further research is necessary to confirm whether this compound specifically targets these pathways in S. aureus.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 62.5 nih.gov |
| Methicillin-resistant S. aureus (MRSA) | 125 nih.gov |
| Multidrug-resistant S. aureus (MDRSA) | 125 nih.gov |
Ligand-Target Interaction Analysis via Computational Methods (e.g., Molecular Docking, Simulation)
To date, there are no publicly available molecular docking or simulation studies specifically focused on the interaction of this compound with its potential molecular targets. Such computational analyses would be invaluable in elucidating the binding modes and affinities of this compound to bacterial proteins, such as those in the FAS II pathway. These studies could help to predict the key amino acid residues involved in the ligand-target interaction and provide a deeper understanding of the compound's inhibitory mechanism at a molecular level.
Role of Specific Functional Groups (e.g., Chlorine, Hydroxyl) in Bioactivity
The bioactivity of natural compounds is often intrinsically linked to the presence and arrangement of specific functional groups. In this compound, the chlorine and hydroxyl moieties are likely to play significant roles in its antibacterial properties.
The chlorine atom , being an electronegative group, can alter the electronic distribution of the molecule, potentially enhancing its ability to interact with biological targets. Halogen bonding, a non-covalent interaction involving a halogen atom, could also contribute to the binding affinity of this compound to its target proteins.
The hydroxyl groups can participate in hydrogen bonding, a crucial interaction for molecular recognition and binding to the active sites of enzymes or other protein targets. These hydrogen bonds can help to stabilize the ligand-target complex, thereby contributing to the compound's inhibitory activity. The specific positioning of these hydroxyl groups on the aspyrone (B94758) scaffold is likely critical for its biological function.
Postulated Cellular and Subcellular Effects (e.g., DNA alkylation by epoxide groups of related compounds)
While this compound itself does not possess an epoxide group, some related natural products that are potent bioactive agents do contain this functional group. Epoxides are known to be reactive electrophiles that can act as alkylating agents, forming covalent bonds with nucleophilic biomolecules such as DNA longdom.orgnih.gov.
For example, the natural product clerocidin (B1669169) exerts its biological effects through DNA alkylation mediated by its epoxide function nih.gov. The epoxide ring reacts with the N7 position of guanine (B1146940) bases in DNA, leading to DNA damage and subsequent cell death nih.gov. This mechanism of action, involving direct interaction with genetic material, is a powerful mode of cytotoxicity.
Structure Activity Relationship Sar of Chlorohydroaspyrone a and Analogs
Correlating Specific Structural Features with Observed Biological Potency
Chlorohydroaspyrone A belongs to a class of secondary metabolites produced by fungi, notably from Aspergillus species. amazonaws.com Research into this compound and its analogs has provided initial insights into the structural features that govern their biological effects. These compounds have demonstrated antimicrobial activity against various aquatic bacterial strains, including Aeromonas hydrophilia, Vibrio anguillarum, and Vibrio harveyi, with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.5 to 64.0 μg/mL. amazonaws.com
A key observation in the SAR of this compound family is the apparent influence of hydroxylation on biological potency. Preliminary findings suggest that the quantity of hydroxyl (-OH) groups within the molecular structures is correlated with the observed antimicrobial potential. amazonaws.com Molecules possessing a greater number of hydroxyl groups tend to exhibit higher activity. amazonaws.com
Structural comparisons between analogs like penicillic acid and 5(6)-dihydropenicillic acid also indicate that variations in the core structure can lead to significant differences in biological potency. amazonaws.com The core structure of this compound, featuring a chlorinated dihydropyranone ring, is a key area for SAR investigation. The presence and position of the chlorine atom, the lactone functionality, and the side chain all represent critical points for modification and study to fully elucidate their contribution to the compound's activity.
| Compound/Analog | Key Structural Feature | Observed Biological Activity |
|---|---|---|
| This compound | Chlorinated dihydropyranone core | Antimicrobial (MIC: 0.5-64.0 μg/mL) amazonaws.com |
| Chlorohydroaspyrone B | Analog of this compound | Antimicrobial (MIC: 0.5-64.0 μg/mL) amazonaws.com |
| Chlorohydroasperlactone A | Related chlorinated lactone | Antimicrobial (MIC: 0.5-64.0 μg/mL) amazonaws.com |
| General Observation | Increased number of hydroxyl groups | Suggested to increase biological potential amazonaws.com |
Impact of Stereochemistry on Pharmacological Profile and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology that profoundly influences a drug's interaction with biological systems. patsnap.com Many drugs are chiral, existing as enantiomers—mirror-image isomers that are non-superimposable. patsnap.com These different stereoisomers can exhibit widely varying pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with one specific enantiomer. patsnap.comnih.gov
The two enantiomers of a chiral drug can differ significantly in their potency, rate of metabolism, and selectivity for their targets. nih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, the development of a single-enantiomer drug can potentially lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov
The molecular structure of this compound contains chiral centers, meaning it can exist in different stereoisomeric forms. The specific three-dimensional configuration of these centers is expected to have a significant impact on its pharmacological efficacy and profile. The precise fit of the molecule into the binding site of its biological target is dependent on its stereochemistry. patsnap.com Consequently, different stereoisomers of this compound may display marked differences in antimicrobial potency. A thorough investigation into the synthesis and biological evaluation of each individual stereoisomer is a crucial step in its development to determine which configuration possesses the optimal activity and to establish a clear stereochemical-activity relationship.
Rational Design Principles for this compound Derivatives for Enhanced Biological Activity
Rational drug design aims to develop new compounds with improved therapeutic effects by leveraging the understanding of a molecule's SAR. nih.gov Based on the known biological activity and structural features of this compound, several principles can guide the rational design of new derivatives with potentially enhanced potency and selectivity.
Probing the Role of the Chlorine Substituent: The chlorine atom is a defining feature of this compound. Its contribution to the molecule's activity can be explored by synthesizing analogs where the chlorine is replaced by other halogens (Fluorine, Bromine, Iodine) to investigate the effect of electronegativity and atomic size. An analog lacking the halogen altogether would serve as a crucial control to determine if the chlorine is essential for its antimicrobial properties.
Alteration of the Dihydropyranone Ring: The lactone ring is a common feature in many biologically active natural products and is often susceptible to hydrolysis. Design efforts could focus on creating derivatives with altered ring structures, such as converting the six-membered ring to a five-membered ring or replacing the ring oxygen with other heteroatoms (e.g., nitrogen or sulfur), to assess the impact on stability and activity.
These targeted modifications, guided by SAR insights, allow for a systematic exploration of chemical space to identify derivatives with superior pharmacological properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a set of compounds and their biological activities. wikipedia.orgwikipedia.org The goal of QSAR is to create a predictive model that can estimate the activity of new, un-synthesized compounds based solely on their structural properties. wikipedia.org
Developing a QSAR model for this compound and its analogs would involve several key steps:
Data Set Compilation: A dataset of structurally related compounds, including this compound and its synthetic or natural analogs, would be assembled. For each compound, a consistent measure of biological activity (e.g., MIC values against a specific bacterium) is required. neovarsity.org
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. neovarsity.orgnih.gov
Model Generation and Validation: Using statistical methods or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed biological activity. nih.gov Rigorous validation, often using an external set of compounds not used in model training, is essential to ensure the model's predictive power and robustness. researchgate.net
A validated QSAR model for the this compound chemical class could be used to screen virtual libraries of potential derivatives, prioritizing those predicted to have the highest antimicrobial activity for chemical synthesis and biological testing. This in-silico approach can significantly streamline the drug discovery process, saving time and resources by focusing efforts on the most promising candidates. collaborativedrug.com
| Compound ID | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Molecular Descriptor 'n' | Biological Activity (e.g., log(1/MIC)) |
|---|---|---|---|---|
| Analog-001 | Value | Value | ... | Experimental Value |
| Analog-002 | Value | Value | ... | Experimental Value |
| Analog-003 | Value | Value | ... | Experimental Value |
| New-Derivative-X | Calculated Value | Calculated Value | ... | Predicted Value |
Future Perspectives in Chlorohydroaspyrone a Research
Advanced Bioprospecting and Sustainable Cultivation Technologies
The discovery and sustainable supply of Chlorohydroaspyrone A and its derivatives are fundamental to their development. Future efforts will increasingly rely on sophisticated bioprospecting techniques and innovative cultivation strategies.
Advanced bioprospecting will move beyond simple screening of fungal isolates. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, temperature, and aeration, has already proven effective in inducing the production of diverse secondary metabolites in Aspergillus ochraceus. frontiersin.orgmdpi.com For instance, the addition of different inorganic salts to the culture medium of A. ochraceus has been shown to influence the accumulation of its secondary metabolites. mdpi.com Future bioprospecting will likely involve high-throughput screening of various A. ochraceus strains under a wide array of OSMAC conditions to uncover novel aspyrone (B94758) analogs.
Sustainable cultivation is another critical frontier. The natural production of many fungal secondary metabolites is often low, hindering large-scale studies and development. Research into the optimal fermentation conditions for Aspergillus ochraceus to maximize the yield of this compound will be paramount. This includes not only the optimization of physical and chemical parameters but also the exploration of co-cultivation techniques. Co-culturing A. ochraceus with other microorganisms, such as Bacillus subtilis, has been shown to induce the production of new compounds. mdpi.com This strategy mimics the natural competitive environment of the fungus and can activate silent biosynthetic gene clusters.
Chemoinformatic and Computational Approaches to Drug Discovery
The integration of chemoinformatics and computational biology is set to accelerate the discovery and optimization of this compound-based drug candidates. These in silico methods offer a rapid and cost-effective means to navigate the vast chemical space and predict the biological activities of novel compounds.
Chemoinformatic analysis of the known secondary metabolites from Aspergillus ochraceus can provide valuable insights into the structural diversity of compounds produced by this fungus. mdpi.comresearchgate.net By creating molecular libraries of these natural products, researchers can identify common scaffolds and functional groups, which can then be used to guide the search for new derivatives with improved properties. frontiersin.orgresearchgate.netchemrxiv.org For example, a detailed analysis of the various polyketides, alkaloids, and peptides produced by A. ochraceus can reveal biosynthetic patterns and potential for structural diversification. mdpi.comresearchgate.net
Computational prediction will play a crucial role in identifying new analogs of this compound with enhanced therapeutic potential. nih.govrsc.orgnih.govbiorxiv.org Structure-activity relationship (QSAR) models can be developed based on the known biological activities of aspyrone-type compounds. These models can then be used to virtually screen large databases of hypothetical structures, prioritizing those with the highest predicted activity and best pharmacological profiles. Furthermore, computational docking studies can be employed to predict the binding interactions of this compound and its analogs with specific protein targets, shedding light on their mechanism of action and guiding the design of more potent and selective inhibitors.
Synthetic Biology and Biosynthetic Engineering for Scalable Production
Synthetic biology and biosynthetic engineering hold the key to unlocking the full potential of this compound by enabling its scalable production and the generation of novel, "unnatural" derivatives. oecd.orgyoutube.com These approaches involve the direct manipulation of the genetic blueprint of the producing organism.
The genome of Aspergillus ochraceus contains a multitude of biosynthetic gene clusters (BGCs), many of which are "silent" or "cryptic" under standard laboratory conditions, meaning the compounds they encode are not produced. frontiersin.org Identifying the specific BGC responsible for this compound biosynthesis is a critical first step. Once identified, this cluster can be engineered to enhance production. This can be achieved by placing the BGC under the control of a strong, inducible promoter or by overexpressing key regulatory genes.
Furthermore, the principles of synthetic biology can be applied to generate novel analogs of this compound. nih.govnih.govwur.nl The enzymes within the polyketide synthase (PKS) pathway responsible for building the aspyrone scaffold can be modified or swapped with enzymes from other pathways to alter the final chemical structure. rsc.org This "combinatorial biosynthesis" approach could lead to the creation of a diverse library of this compound derivatives with potentially improved efficacy, reduced toxicity, or novel biological activities. The heterologous expression of the this compound BGC in a more genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, could also facilitate its production and engineering.
Integration of Omics Technologies in Mechanistic Elucidation
A deep understanding of the biological mechanisms underlying the production and activity of this compound is essential for its rational development. The integration of "omics" technologies, such as proteomics and metabolomics, provides a systems-level view of the cellular processes involved.
Proteomics, the large-scale study of proteins, can be used to identify changes in the proteome of Aspergillus ochraceus in response to different stimuli or genetic modifications. mdpi.comnih.govresearchgate.net For instance, comparing the protein expression profiles of A. ochraceus cultures that are actively producing this compound with those that are not can reveal key enzymes and regulatory proteins involved in its biosynthesis. mdpi.comnih.govsemanticscholar.org This information can be used to engineer strains with enhanced production capabilities. Proteomic studies have already been employed to understand the effects of environmental factors, like salt concentration, on the secondary metabolism of A. ochraceus. mdpi.comnih.gov
Metabolomics, the comprehensive analysis of small-molecule metabolites, provides a snapshot of the metabolic state of the cell. mdpi.com By analyzing the metabolome of A. ochraceus, researchers can identify not only this compound but also its biosynthetic precursors and related metabolites. mdpi.com This can help to elucidate the complete biosynthetic pathway and identify potential bottlenecks that could be targeted for metabolic engineering. Untargeted metabolomics approaches can also lead to the discovery of previously unknown aspyrone derivatives or other bioactive compounds produced by the fungus.
By combining these powerful omics approaches with genetic and biochemical studies, a comprehensive picture of this compound biosynthesis and its biological role can be constructed, paving the way for its successful development as a therapeutic agent.
Q & A
What spectroscopic techniques are essential for characterizing Chlorohydroaspyrone A's molecular structure, and how should they be applied methodologically?
To determine the molecular structure, use a combination of Nuclear Magnetic Resonance (NMR) (1H, 13C, and 2D experiments), X-ray crystallography , and high-resolution mass spectrometry (HRMS) . NMR should include COSY, HSQC, and HMBC experiments to establish connectivity and stereochemistry. X-ray crystallography requires high-purity crystals, with data refined using software like SHELX. HRMS confirms molecular formula via exact mass analysis. Ensure spectral data align with synthetic intermediates or known analogs for cross-validation .
How should researchers design initial isolation protocols for this compound from natural sources?
Optimize extraction using gradient solvent systems (e.g., hexane/ethyl acetate/methanol) based on polarity. Employ column chromatography with silica gel or Sephadex LH-20, followed by HPLC with a C18 column for final purification. Monitor fractions via TLC and LC-MS. Include controls for solvent blanks and spiked samples to rule out contamination. Document retention times and spectral matches to known databases .
What statistical approaches are recommended for reconciling contradictory bioactivity results in this compound studies?
Apply meta-analysis with heterogeneity tests (e.g., I² statistic) to assess data variability. Use Bayesian hierarchical models to account for study-specific biases. Validate findings through dose-response reanalysis of raw data, ensuring consistent assay conditions (e.g., cell lines, exposure times). Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding factors .
How can ecological risk assessment frameworks be adapted for studying this compound's environmental persistence?
Incorporate OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use QSAR models to predict partitioning coefficients (log Kow) and persistence indices. Field studies should measure half-life in soil/water matrices via LC-MS/MS, accounting for pH and microbial activity. Compare results with structural analogs to identify substituents affecting stability .
What are the critical parameters for optimizing this compound synthesis in laboratory settings?
Control reaction temperature (±2°C) and moisture levels (use anhydrous solvents). Optimize catalyst loading (e.g., palladium for cross-coupling) via Design of Experiments (DoE). Monitor reaction progress with in-situ FTIR or NMR. Purify intermediates via recrystallization (solvent polarity gradients) and validate purity (>95% by HPLC). Document yields and spectral fingerprints at each step .
What methodologies enable cross-validation of this compound's proposed biosynthetic pathways?
Combine isotopic labeling (13C-glucose tracing) with gene knockout studies in native producers. Use LC-HRMS to track labeled intermediates and RNA-seq to identify upregulated genes. Compare with in vitro enzymatic assays (e.g., heterologous expression of putative enzymes). Computational tools like AntiSMASH can predict gene clusters for pathway validation .
How to establish purity benchmarks for this compound in pharmacological assays?
Employ HPLC-UV/ELSD with >95% peak area threshold. Validate via 1H NMR (absence of extraneous peaks) and melting point consistency (±2°C). Include accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products. For bioassays, use a reference standard (e.g., USP-grade) to calibrate dose-response curves .
What meta-analysis strategies are effective for integrating disparate toxicity data on this compound?
Use PRISMA guidelines for systematic literature review. Extract data into a standardized template (e.g., EC50 values, exposure durations). Apply random-effects models to pool data, adjusting for species-specific sensitivities. Perform sensitivity analysis by excluding outlier studies. Visualize trends via forest plots and funnel plots to assess publication bias .
Which chromatographic separation methods show highest efficacy for this compound purification?
Preparative HPLC with a C18 column (5 µm, 250 mm) and isocratic elution (acetonitrile/water + 0.1% formic acid) achieves baseline separation. For complex mixtures, countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water system improves recovery. Monitor fractions with LC-MS and compare retention times to authenticated standards .
How to design multi-omics studies investigating this compound's mode of action?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) with network pharmacology . Use WGCNA to identify co-expression modules linked to bioactivity. Validate targets via CRISPR-Cas9 knockouts and surface plasmon resonance (SPR) for binding affinity. Employ pathway enrichment analysis (KEGG, GO) to map mechanistic insights .
Notes for Methodological Rigor
- Data Contradiction Analysis : Always report raw data and experimental conditions to enable cross-study comparisons .
- Reproducibility : Include detailed supplementary materials (e.g., NMR spectra, chromatograms) following journal guidelines .
- Ethical Compliance : For environmental studies, adhere to OECD guidelines and disclose all chemical disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
